6-Chloro-5-fluoropyrimidin-4-amine

Catalog No.
S989646
CAS No.
851984-15-1
M.F
C4H3ClFN3
M. Wt
147.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-fluoropyrimidin-4-amine

CAS Number

851984-15-1

Product Name

6-Chloro-5-fluoropyrimidin-4-amine

IUPAC Name

6-chloro-5-fluoropyrimidin-4-amine

Molecular Formula

C4H3ClFN3

Molecular Weight

147.54 g/mol

InChI

InChI=1S/C4H3ClFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)

InChI Key

FEIFDRDCVMVUJA-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=N1)Cl)F)N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)F)N

The exact mass of the compound 6-Chloro-5-fluoropyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloro-5-fluoropyrimidin-4-amine (CAS 851984-15-1) is a highly functionalized heterocyclic building block central to the synthesis of advanced targeted therapeutics, particularly kinase and E1 activating enzyme inhibitors [1]. From a procurement perspective, this compound delivers a pre-installed 4-amino group that serves as a critical hydrogen-bond donor for ATP-hinge binding, alongside a 5-fluoro substitution that modulates both lipophilicity and the pKa of the adjacent amine. The presence of the 6-chloro group provides a highly reactive site for downstream nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. Procuring this specific intermediate allows synthetic chemists to bypass the problematic regioselective mono-amination of di-halogenated precursors, ensuring high-purity integration into complex active pharmaceutical ingredient (API) manufacturing workflows [2].

Research Fit

4-NH₂ Nucleophilic handle for amidation and further elaboration
6-Cl Electrophilic site for regioselective SNAr displacement
5-F Modulates electronic properties, lipophilicity, and metabolic stability
Privileged scaffold in BTK, Raf, and MNK inhibitor patents; utilized in anti-angiogenic and antiviral research.

Substituting 6-chloro-5-fluoropyrimidin-4-amine with its unaminated precursor, 4,6-dichloro-5-fluoropyrimidine, introduces severe processability challenges. In-situ mono-amination of the dichloride requires strict stoichiometric and temperature controls to prevent the formation of symmetric 4,6-diamino byproducts, which inherently caps yields and necessitates resource-intensive chromatographic purification [1]. Conversely, substituting with the non-fluorinated analog, 6-chloropyrimidin-4-amine, fundamentally alters the molecule's electronic profile. The absence of the 5-fluoro group significantly reduces the electrophilicity of the C6 position, slowing down critical downstream SNAr couplings with sterically hindered nucleophiles. Furthermore, lacking the fluorine atom raises the pKa of the 4-amino group and reduces the overall lipophilicity (logD), which can compromise the membrane permeability and target-binding thermodynamics required in the final API formulation [2].

Substitution Risk

Fluorine Non-fluorinated analogs (e.g., 4-amino-6-chloropyrimidine) lack the electron-withdrawing effect of fluorine, which may alter kinase inhibitor potency and selectivity profiles reported for the 5-F scaffold.
Regiochemistry Using 4,6-dichloro-5-fluoropyrimidine instead requires an additional regioselective amination step that may reduce yield and introduce regioisomeric impurities, deviating from the established 6-Cl/5-F/4-NH₂ pattern.
Scaffold 2-Chloropyrimidine analogs exhibit reduced cellular potency in B-cell receptor signaling assays; the 6-Cl/5-F substitution is a privileged pharmacophore whose binding mode may not transfer to other halogen patterns.

Bypassing Regioselective Amination: Yield and Purity

When synthesizing complex pyrimidine-based inhibitors, starting from 4,6-dichloro-5-fluoropyrimidine requires a mono-amination step that is notoriously difficult to control. Standard amination protocols typically yield only 70-85% of the desired mono-amine, with the remainder lost to unreacted starting material and the 4,6-diamino byproduct, requiring extensive purification[1]. Procuring pre-synthesized 6-chloro-5-fluoropyrimidin-4-amine provides the intermediate at >97% purity, entirely eliminating the yield penalty and purification bottleneck associated with this transformation.

Evidence DimensionMono-amination yield and purity
Target Compound Data6-chloro-5-fluoropyrimidin-4-amine (Procured at >97% purity, 0% yield loss)
Comparator Or Baseline4,6-dichloro-5-fluoropyrimidine (In-situ amination yields ~70-85% with 5-15% diamino byproduct)
Quantified DifferenceEliminates ~15-30% yield loss and bypasses diamine byproduct purification.
ConditionsStandard amination with NH3/amine sources at 0 °C to RT.

Procuring the pre-aminated building block directly improves overall synthetic yield and reduces downstream purification costs in scale-up manufacturing.

Synthetic Efficiency
Reported
89%
isolated yield, NH₄OH amination
+14–19 pp vs. typical 2,4-dichloropyrimidine amination
Supports cost-efficient scale-up; regioselective amination avoids diamino byproducts.
Yield comparison based on cross-study data; exact conditions may vary.

Enhanced C6 Electrophilicity Accelerates SNAr

The presence of the 5-fluoro group exerts a strong electron-withdrawing inductive effect on the pyrimidine ring, significantly enhancing the electrophilicity of the adjacent C6 position. Compared to the non-fluorinated 6-chloropyrimidin-4-amine, 6-chloro-5-fluoropyrimidin-4-amine undergoes nucleophilic aromatic substitution (SNAr) with amines and alcohols at a substantially accelerated rate. This allows coupling reactions to proceed efficiently at lower temperatures (e.g., 80-100 °C) rather than the harsh conditions (>120 °C) often required for the non-fluorinated analog, thereby preserving sensitive functional groups on complex coupling partners [1].

Evidence DimensionSNAr reactivity (Temperature requirement for comparable conversion)
Target Compound Data6-chloro-5-fluoropyrimidin-4-amine (Coupling proceeds at ~80-100 °C)
Comparator Or Baseline6-chloropyrimidin-4-amine (Coupling often requires >120 °C or prolonged heating)
Quantified DifferenceReduces required reaction temperature by 20-40 °C for sterically hindered nucleophiles.
ConditionsSNAr with secondary amines or bulky alcohols in polar aprotic solvents (e.g., DMF, DIPEA).

Enables the efficient attachment of delicate or sterically hindered nucleophiles without thermal degradation of the substrates.

Voriconazole Intermediate MIC
Class-level
MIC₉₀ 0.5 μg/mL Voriconazole (derived)
>128× vs fluconazole
>64 μg/mL Fluconazole
Supports intermediate selection for triazole antifungal research; reported MIC endpoint context.
Data reflect final drug, not direct building block activity.

pKa Modulation for Kinase Hinge Binding

In medicinal chemistry, the protonation state and hydrogen-bond donor capacity of the 4-amino group are critical for binding to the ATP hinge region of kinases. The 5-fluoro substitution in 6-chloro-5-fluoropyrimidin-4-amine lowers the pKa of the adjacent amine by approximately 1.0 to 1.5 units compared to 6-chloropyrimidin-4-amine. This inductive effect not only increases the metabolic stability of the compound but also enhances its lipophilicity (logD), which is a crucial parameter for optimizing the membrane permeability and oral bioavailability of the final therapeutic agent [1].

Evidence DimensionAmine pKa and Lipophilicity
Target Compound Data6-chloro-5-fluoropyrimidin-4-amine (Lowered pKa, increased logD)
Comparator Or Baseline6-chloropyrimidin-4-amine (Baseline pKa, lower logD)
Quantified Difference~1.0-1.5 unit reduction in amine pKa; enhanced lipophilicity.
ConditionsPhysiological pH (7.4) evaluation for kinase inhibitor design.

Essential for buyers designing kinase inhibitors where precise tuning of the hinge-binding amine's pKa is required for optimal target affinity and pharmacokinetics.

Anti-Angiogenic Activity
Head-to-head
10–100 nM BRN-250 (with scaffold)
Qualitative improvement
Modest BRN-103 (lacking scaffold)
Scaffold presence correlates with nanomolar HUVEC inhibition in proliferation, migration, and tube formation assays.
Functional assay endpoint; model response context.
BTK Inhibitor Scaffold
Class-level
6-Cl/5-F pattern Desirable BTK inhibitory characteristics
Superior activity (SAR trend)
Reduced potency 2-Chloropyrimidine analogs
6-Cl enables covalent Cys481 engagement; 5-F modulates binding conformation and metabolic stability.
Patent-derived SAR; cellular assay potency context.
EGFR Inhibition
Class-level
2.9 nM
recombinant EGFR
87 nM
WT EGFR (BaF/3)
53 nM
L858R mutant
≥5.7× vs. non-fluorinated analogs (>500 nM)
5-F substitution is critical for sub-100 nM cellular EGFR inhibition; supports kinase selectivity research.
Recombinant and cellular assay data; model-dependent potency.

BTK and Tec Kinase Inhibitors Synthesis

Leveraging the pre-installed 4-amino group for critical hydrogen bonding in the ATP hinge region, this compound is an ideal starting material for synthesizing inhibitors targeting Bruton's tyrosine kinase (BTK) and other Tec family kinases. The highly reactive C6 chloride allows for rapid diversification via SNAr or Suzuki coupling to build the extended inhibitor core [1].

E1 Activating Enzyme (NAE/SAE) Inhibitor Development

The scaffold is heavily utilized in the development of inhibitors for E1 activating enzymes, such as NAE and SAE, which regulate the ubiquitin-proteasome pathway. The 5-fluoro group provides the necessary electronic tuning and metabolic stability required for these advanced oncology targets [2].

Late-Stage Cross-Coupling: Fluorinated Library Synthesis

Due to the enhanced electrophilicity of the C6 position imparted by the 5-fluoro group, this intermediate is highly suited for automated or parallel library synthesis. It readily undergoes Buchwald-Hartwig aminations and Suzuki-Miyaura couplings under milder conditions than non-fluorinated analogs, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries .

Application Fit

Application
Selection Property
Validation Focus
Triazole antifungal intermediate research
6-Cl-5-F-pyrimidin-4-amine core
Voriconazole-derived MIC endpoint context; fluconazole-resistant strain screening
Covalent BTK inhibitor design
6-Cl as electrophilic warhead
Cys481 target engagement; B-cell receptor signaling assay potency
VEGFR2 anti-angiogenic research
6-Cl-5-F-pyrimidin-4-yl moiety
HUVEC functional assay response; nanomolar proliferation and migration inhibition
EGFR kinase inhibitor optimization
5-Fluoropyrimidine scaffold
Sub-100 nM cellular IC₅₀ against wild-type and L858R mutant EGFR; selectivity profile review

XLogP3

0.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Chloro-5-fluoropyrimidin-4-amine

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